2-(Chloromethyl)-5-fluoropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZQALAWTLCKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-61-7 | |
| Record name | 2-(chloromethyl)-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 2-(Chloromethyl)-5-fluoropyrimidine and its Core Analogs
The construction of the this compound scaffold can be achieved through several synthetic routes, each with its own advantages and applications.
Direct chloromethylation of a pre-existing 5-fluoropyrimidine (B1206419) ring system represents a straightforward approach to this compound. This method typically involves the reaction of a suitable 5-fluoropyrimidine precursor with a chloromethylating agent. For instance, processes have been developed for the chloromethylation of similar heterocyclic systems like 3-methylpyridine, which, after vaporization and mixing with chlorine gas, is passed through a reactor containing a supported palladium chloride catalyst to yield the chloromethylated product. patsnap.com While not directly reported for this compound, analogous reactions on similar nitrogen-containing heterocycles suggest the feasibility of this approach. patsnap.comgoogle.com
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyrimidines. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of a fluorine atom, facilitates the displacement of a suitable leaving group by a nucleophile. ossila.com In the context of synthesizing precursors to this compound, a common strategy involves the reaction of a dihalopyrimidine with a source of fluoride, followed by subsequent manipulations.
The reactivity in SNAr reactions is influenced by the nature of the leaving group and the position of substituents on the aromatic ring. masterorganicchemistry.comnih.gov For many activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates the rate of nucleophilic attack. masterorganicchemistry.com This principle is pivotal in designing synthetic routes to 5-fluoropyrimidine derivatives.
Table 1: Comparison of Leaving Group Reactivity in Nucleophilic Aromatic Substitution
| Leaving Group | General Reactivity in Activated SNAr |
| F | High |
| Cl | Moderate |
| Br | Moderate |
| I | Moderate |
This table provides a generalized view of leaving group reactivity in SNAr reactions. Actual rates can be influenced by specific substrates and reaction conditions.
A versatile method for the synthesis of 5-fluoropyrimidine derivatives involves the use of potassium (Z)-2-cyano-2-fluoroethenolate as a key intermediate. nih.gov This synthon can be reacted with various amidine hydrochlorides to produce 2-substituted-4-amino-5-fluoropyrimidines in generally excellent yields and under mild conditions. nih.gov To obtain the desired 2-(chloromethyl) functionality, a suitable amidine precursor bearing a protected or latent chloromethyl group would be required. This approach avoids harsh fluorination conditions and allows for the construction of functionalized pyrimidines. nih.gov
The general reaction scheme involves the cyclocondensation of the fluoroenolate with an amidine, where the hydrochloride salt of the amidine has been found to give the highest yields without the need for basic additives. nih.gov
Table 2: Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines from Potassium (Z)-2-cyano-2-fluoroethenolate and Amidine Hydrochlorides
| Amidine Hydrochloride (R-C(NH)NH₂)·HCl | Product (2-R-5-fluoro-4-aminopyrimidine) |
| Formamidine hydrochloride | 2-H-5-fluoro-4-aminopyrimidine |
| Acetamidine hydrochloride | 2-Methyl-5-fluoro-4-aminopyrimidine |
| Benzamidine hydrochloride | 2-Phenyl-5-fluoro-4-aminopyrimidine |
This table illustrates the versatility of the cyanoethenolate-based synthesis for accessing various 2-substituted 5-fluoropyrimidines. The synthesis of the 2-(chloromethyl) analog would require the corresponding chloroacetamidine hydrochloride.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic systems, including precursors to this compound. mdpi.comresearchgate.netyoutube.comrsc.org The Suzuki-Miyaura reaction, for example, can be used to couple arylboronic acids with halopyrimidines to introduce various substituents. researchgate.net
These reactions often employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a suitable phosphine (B1218219) ligand and a base. mdpi.comresearchgate.net The choice of ligand is critical and can significantly influence the reaction's efficiency. mdpi.com For instance, in the coupling of 4,6-dichloropyrimidines with arylboronic acids, specific phosphine ligands have been shown to be effective. researchgate.net While direct palladium-catalyzed chloromethylation is less common, these coupling reactions are instrumental in building the necessary substituted pyrimidine core prior to the introduction of the chloromethyl group.
Derivatization and Structural Modification Reactions of this compound
The presence of the reactive chloromethyl group is a key feature of this compound, allowing for a wide range of subsequent chemical transformations.
The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a diverse array of functional groups. For example, reaction with various nucleophiles such as amines, alcohols, and thiols can lead to the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives, respectively. This reactivity is analogous to that observed in similar structures like 2-chloro-5-chloromethylpyridine. google.com The functionalization at this position is a cornerstone of its utility as a synthetic intermediate, enabling the construction of more complex molecules with potential applications in various fields of chemical research.
Modifications on the Pyrimidine Ring System
The pyrimidine core of this compound is amenable to various modifications, enabling the introduction of different functional groups, which can significantly alter the compound's chemical and biological properties.
One notable transformation involves the selective reduction and subsequent hydrolysis of a related precursor, 2,4-dichloro-5-fluoropyrimidine (B19854). In a patented process, 2,4-dichloro-5-fluoropyrimidine undergoes a selective reduction to yield 2-chloro-5-fluoropyrimidine (B20137). google.com This intermediate can then be hydrolyzed under acidic or alkaline conditions to produce 2-hydroxy-5-fluoropyrimidine. google.com The acidic hydrolysis can be carried out using reagents like hydrochloric acid or sulfuric acid, while alkaline hydrolysis can be achieved with sodium hydroxide (B78521) or potassium hydroxide. google.com This two-step process demonstrates a method for modifying the chlorine substituent on the pyrimidine ring to a hydroxyl group.
Another significant modification is the introduction of an amino group at the C4 position of the pyrimidine ring. While not starting directly from this compound, a general synthesis for 4-amino-5-fluoropyrimidines has been developed using potassium (Z)-2-cyano-2-fluoroethenolate as a fluorinated C3 building block. nih.gov This precursor reacts with various amidine hydrochlorides to form 2-alkyl- or 2-aryl-substituted 5-fluoro-4-aminopyrimidines in high yields. nih.gov This approach avoids the use of harsh fluorinating agents at a later stage of the synthesis. nih.gov
Table 1: Synthesis of 2-Substituted-4-amino-5-fluoropyrimidines
| Amidine Hydrochloride (R-C(NH)NH2·HCl) | Product (2-R-4-amino-5-fluoropyrimidine) | Yield (%) |
| Formamidine hydrochloride | 2-H-4-amino-5-fluoropyrimidine | 95 |
| Acetamidine hydrochloride | 2-Methyl-4-amino-5-fluoropyrimidine | 98 |
| Benzamidine hydrochloride | 2-Phenyl-4-amino-5-fluoropyrimidine | 92 |
This table is generated based on data for the synthesis of 4-amino-5-fluoropyrimidines from a fluorinated C3 building block and various amidines, illustrating modifications on the pyrimidine ring system. nih.gov
C-N Bond-Forming Reactions in Polyhalogenated Pyrimidines
The chlorine atom on the pyrimidine ring of compounds like 2-chloro-5-fluoropyrimidine is susceptible to nucleophilic substitution, making C-N bond-forming reactions a common and crucial transformation. These reactions are fundamental for the synthesis of a wide array of derivatives with potential pharmaceutical applications.
A straightforward method for C-N bond formation involves the direct reaction of 2-chloro-5-fluoropyrimidine with various amines. In the presence of a base such as potassium carbonate (K₂CO₃), 2-chloro-5-fluoropyrimidine can react with different primary and secondary amines to furnish the corresponding 5-fluoro-2-aminopyrimidines. sigmaaldrich.com This reaction provides a direct route to introduce diverse amino functionalities at the C2 position of the pyrimidine ring.
For more challenging C-N couplings, particularly with less nucleophilic amines or for constructing more complex molecular architectures, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are employed. organic-chemistry.orguwindsor.ca These methods utilize a palladium catalyst in conjunction with a suitable phosphine ligand to facilitate the coupling of aryl halides with amines. uwindsor.ca While general in nature, this methodology is applicable to heteroaryl halides like 2-chloro-5-fluoropyrimidine. The choice of ligand, base, and solvent is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often proving effective. mit.edu For instance, the AdBippyPhos ligand has been shown to be effective in the palladium-catalyzed coupling of sulfonamides with heteroaryl halides. semanticscholar.org
Table 2: Examples of C-N Bond Forming Reactions
| Pyrimidine Substrate | Amine | Catalyst/Conditions | Product |
| 2-Chloro-5-fluoropyrimidine | Various amines | K₂CO₃ | 5-Fluoro-2-aminopyrimidines |
| Heteroaryl Halide | Sulfonamide | [Pd(crotyl)Cl]₂/AdBippyPhos, K₂CO₃ | N-Aryl-N-heteroarylsulfonamide |
This table summarizes general C-N bond-forming reactions applicable to halogenated pyrimidines. sigmaaldrich.comsemanticscholar.org
Generation of Fluorinated Pyrimidine Nucleosides from Related Fluoropyrimidines
The synthesis of fluorinated pyrimidine nucleosides is of significant interest due to their potential as antiviral and anticancer agents. While direct conversion of this compound to a nucleoside is not explicitly detailed in the provided search results, the generation of functionalized pyrimidine nucleosides from related precursors provides insight into the relevant chemical transformations.
A key strategy involves the modification of a pre-existing functional group on the pyrimidine ring attached to a sugar moiety. For example, the synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved from 5-(hydroxymethyl)-2'-deoxyuridine. nih.gov This transformation involves the tosylation of the hydroxyl group followed by displacement with an azide (B81097) nucleophile. nih.gov A more selective method proceeds through the formation of a 5-(bromomethyl) intermediate, which is then reacted with lithium azide. nih.gov The resulting azidomethyl group can be further reduced to an aminomethyl group via catalytic hydrogenation. nih.gov These reactions highlight how a reactive group at the C5 position, analogous to the chloromethyl group of the title compound, can be converted into other important functionalities in a nucleoside context.
Furthermore, the synthesis of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogues has been explored for their inhibitory activity against enzymes like thymidylate synthase in Mycobacterium tuberculosis. nih.gov These syntheses often involve the elaboration of a functional group at the C5 position of the pyrimidine ring, demonstrating the versatility of this position for creating diverse nucleoside analogues.
Reactivity Studies and Mechanistic Investigations of 2 Chloromethyl 5 Fluoropyrimidine
The reactivity of the pyrimidine (B1678525) ring system, particularly when substituted with halogens, is a subject of extensive study due to its relevance in medicinal chemistry and materials science. The compound 2-(Chloromethyl)-5-fluoropyrimidine possesses a unique combination of reactive sites: the π-deficient pyrimidine core, a highly electronegative fluorine atom at the C-5 position, and a reactive chloromethyl group at the C-2 position. Understanding the interplay of these features is crucial for predicting its chemical behavior.
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Pharmacologically Active Agents utilizing 2-(Chloromethyl)-5-fluoropyrimidine as a Building Block
The inherent reactivity of the 2-chloromethyl group on the 5-fluoropyrimidine (B1206419) core makes it an invaluable synthon for constructing complex molecules. This reactivity allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the creation of diverse chemical libraries for drug screening.
The pyrimidine (B1678525) nucleus is a common feature in many anticancer drugs, and derivatives of this compound have been explored for their potential as antitumor agents. These compounds can be tailored to interact with various biological targets involved in cancer progression, such as enzymes and receptors.
Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. acs.orged.ac.uk Consequently, kinase inhibitors have become a major focus of cancer drug discovery. acs.orged.ac.uk The pyrimidine scaffold is a key component of many kinase inhibitors. For instance, a series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors, demonstrating excellent antitumor activities against various cancer cell lines. nih.gov While not directly starting from this compound, the synthesis of these potent inhibitors often involves the use of related chlorinated pyrimidine intermediates, highlighting the importance of this class of building blocks. nih.gov
Furthermore, pyrimidine-based compounds have been developed as inhibitors of other kinases, such as Aurora kinases. In one study, rational drug design led to the identification of a pyrimidine-based Aurora A kinase inhibitor that promotes the degradation of MYC oncoproteins, which are implicated in many cancers. nih.gov The synthesis of these inhibitors involved the use of 2,4,6-trichloropyrimidine (B138864) as a starting material, which shares chemical reactivity principles with this compound. nih.gov
The general strategy for synthesizing such kinase inhibitors often involves the sequential displacement of chlorine atoms on the pyrimidine ring with various amine-containing fragments to build the final, pharmacologically active molecule.
The pyrimidine core is also a key structural motif in many antimicrobial agents. Researchers have investigated chloropyrimidines as a class of compounds with significant in vitro activity against various pathogenic bacteria, including Mycobacterium tuberculosis, and fungi. nih.gov The synthetic strategies often involve the modification of the pyrimidine ring at different positions to optimize antimicrobial potency. nih.gov
For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety have been synthesized and shown to possess potent antibacterial activity against a range of gram-positive bacteria. nih.gov The synthesis of these compounds, while not explicitly starting from this compound, underscores the utility of halogenated pyrimidines in constructing complex antibacterial agents. nih.gov
The development of 4-trifluoromethyl bithiazoles has also yielded compounds with broad-spectrum antimicrobial activity against both viruses and bacteria. rsc.org The synthetic pathways for such molecules often rely on the reactivity of halogenated precursors to build the complex heterocyclic systems required for biological activity.
P2X7 Receptors: The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes and has emerged as a therapeutic target for various diseases. frontiersin.orgnih.gov The development of selective P2X7 receptor modulators is an active area of research. While direct synthesis from this compound is not explicitly detailed in the provided results, the general principles of drug design for P2X7 modulators often involve heterocyclic scaffolds that could potentially be derived from such building blocks. nih.gov
JAK2 Kinase: The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that regulate hematopoiesis and immune responses. nih.gov Dysregulation of the JAK-STAT pathway is associated with myeloproliferative neoplasms and other inflammatory diseases. nih.govnih.gov Consequently, JAK2 inhibitors have been developed as targeted therapies. Many of these inhibitors feature a pyrimidine core. For example, CHZ868, a type II JAK2 inhibitor, has shown efficacy in preclinical models. nih.govnih.govfrontiersin.org The synthesis of pyrimidine-based JAK2 inhibitors often starts from dichloropyrimidine or trichloropyrimidine precursors, demonstrating the importance of these reactive intermediates in accessing such therapeutic agents. nih.gov
Deoxycytidine Kinase: Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway and is responsible for the activation of several nucleoside analog prodrugs used in cancer and antiviral therapies. nih.govcaymanchem.com Inhibitors of dCK are being investigated for their potential to modulate the efficacy of these therapies. nih.gov 5-Fluorocytosine derivatives have been prepared as inhibitors of dCK. nih.gov 2'-Deoxy-5-fluorocytidine, a related compound, is known to inhibit dCK with an IC50 of 120 nM. caymanchem.com This compound is also a prodrug of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxyuridine. medchemexpress.comnih.gov
Prodrug strategies are employed in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of active drug molecules. acs.orgirjmets.com This often involves chemically modifying the drug to create a temporarily inactive form that is converted to the active drug in the body. acs.orgirjmets.com
Fluoropyrimidines, such as the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), are prime candidates for prodrug design. nih.govnih.gov The goal is often to improve oral bioavailability, reduce toxicity, or achieve targeted drug delivery. nih.govnih.gov One approach is the creation of "mutual prodrugs," where 5-FU is linked to another pharmacologically active compound, potentially leading to synergistic effects. nih.gov
For instance, glycosyloxymethyl prodrugs of 5-fluorouracil have been developed using chloromethyl glycoside synthons. nih.gov This strategy aims to enhance the drug's properties for oral absorption. nih.gov The general concept involves linking the active drug to a carrier moiety via a bioreversible bond. irjmets.com The reactive chloromethyl group in this compound makes it a suitable starting point for creating such prodrug linkages.
Integration into Fluorinated Nucleos(t)ide Drug Design Strategies
Fluorinated nucleosides are a significant class of therapeutic agents with broad applications as antiviral and anticancer drugs. nih.govnih.gov The introduction of a fluorine atom into a nucleoside can profoundly alter its biological properties, often leading to enhanced metabolic stability and improved therapeutic efficacy. nih.gov
The synthesis of fluorinated nucleosides often involves the coupling of a modified sugar moiety with a pyrimidine or purine (B94841) base. nih.gov this compound, or more commonly, its parent compound 5-fluorouracil, serves as a key precursor for the synthesis of various fluorinated pyrimidine nucleosides. nih.gov For example, 2'-deoxy-5-fluorocytidine is a well-known fluorinated nucleoside analogue that acts as a DNA methyltransferase inhibitor and has antitumor activity. medchemexpress.com The synthesis of such nucleosides typically involves the reaction of a silylated fluoropyrimidine with a protected sugar derivative.
The strategic placement of the fluorine atom on the pyrimidine ring, as in 5-fluoropyrimidines, is a cornerstone of this area of drug design. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies focus on understanding the impact of modifications at various positions of the molecule.
The chloromethyl group at the 2-position is a key site for derivatization, allowing for the introduction of a wide array of substituents through nucleophilic displacement. SAR studies would explore how the nature of the substituent attached at this position affects the compound's potency and selectivity for its biological target. For example, in the development of kinase inhibitors, varying the group attached to the 2-position of the pyrimidine ring can significantly impact binding affinity to the kinase's ATP-binding pocket. nih.govnih.gov
Similarly, the fluorine atom at the 5-position is a critical determinant of biological activity. Its strong electron-withdrawing nature influences the electronic properties of the pyrimidine ring, which can affect pKa, hydrogen bonding capacity, and metabolic stability. SAR studies often involve comparing the activity of fluorinated compounds with their non-fluorinated counterparts to elucidate the specific contribution of the fluorine atom. nih.govmdpi.com
In the context of anticancer agents, SAR studies of pyrimidine derivatives have revealed that the nature and position of substituents on the pyrimidine ring are crucial for their antiproliferative activity. nih.govmedchemexpress.com For antimicrobial agents, the lipophilicity and electronic properties of the substituents have been shown to be important for their efficacy. nih.govnih.gov
Below is a data table summarizing the biological activities of various pyrimidine derivatives, illustrating the principles of SAR.
| Compound Class | Key Structural Features | Biological Activity | Reference |
| Pyrimidine-based Aurora Kinase Inhibitors | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine scaffold | Antitumor (MYC degradation) | nih.gov |
| 5-Trifluoromethylpyrimidine Derivatives | Thiophene-2-carboxamide substituent at the 4-amino position | Antitumor (EGFR inhibition) | nih.gov |
| Chloropyrimidines | Aryl, heteroaryl, or alkylthio substituents at the 6-position and alkylthio at the 2-position | Antimicrobial (antibacterial and antifungal) | nih.gov |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Pyrimidine substituted piperazine moiety | Antibacterial (Gram-positive) | nih.gov |
| 5-Fluorocytosine Derivatives | Piperidine-linked cytosine | Deoxycytidine Kinase Inhibition | nih.gov |
Lack of Specific Research Data on this compound as a Synthetic Building Block
The search yielded extensive information on structurally related compounds, highlighting the general importance of this chemical class. For instance, its parent compound, 2-Chloro-5-fluoropyrimidine (B20137) , is a known starting material for the synthesis of potent inhibitors of JAK2 kinase and antagonists for the P2X7 receptor. sigmaaldrich.comossila.com Similarly, pyridine (B92270) analogues such as 2-chloro-5-(chloromethyl)pyridine are key intermediates in the production of major agrochemicals. nih.gov
However, direct evidence of This compound being used as a reactant to synthesize specific bioactive molecules, complete with detailed research findings, could not be located. Its chemical structure and commercial availability in salt form are confirmed, but its specific applications in medicinal or materials science are not documented in the accessible literature. uni.luchem-contract.com Therefore, the creation of an article section with detailed research findings and a corresponding data table on the diverse applications of This compound is not possible at this time.
Biological Activity and Molecular Mechanisms of Action
Enzyme Inhibition Profiles Mediated by Fluoropyrimidine Metabolites
The cytotoxicity of fluoropyrimidines is largely driven by the ability of their metabolites to inhibit critical enzymes involved in nucleotide synthesis and DNA replication.
Thymidylate Synthase (TYMS) Inhibition and Associated Pathways
The primary and most well-understood mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TYMS). nih.govwikipedia.org After intracellular conversion, the parent compound is metabolized to FdUMP. pharmgkb.org FdUMP bears a structural resemblance to the natural substrate of TYMS, deoxyuridine monophosphate (dUMP). wikipedia.org
TYMS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.netnih.gov It catalyzes the methylation of dUMP to dTMP. wikipedia.org The FdUMP metabolite potently inhibits TYMS by forming a stable ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate. pharmgkb.orgresearchgate.net This covalent complex effectively sequesters the enzyme, preventing it from catalyzing its normal reaction. pharmgkb.org
The inhibition of TYMS leads to a depletion of the intracellular dTMP pool, which in turn reduces the synthesis of deoxythymidine triphosphate (dTTP). nih.gov This scarcity of dTTP, a critical building block for DNA replication, leads to a phenomenon known as "thymineless death," particularly affecting rapidly proliferating cells. wikipedia.org The disruption of this pathway also causes an accumulation of dUMP, which can lead to an imbalance in the deoxynucleotide pool and subsequent misincorporation of uracil (B121893) into DNA. nih.govpharmgkb.org
| Metabolite | Target Enzyme | Effect of Inhibition |
| FdUMP | Thymidylate Synthase (TYMS) | Forms a stable ternary complex, blocking dTMP synthesis. |
| Depletes dTTP pools, leading to "thymineless death". | ||
| Causes accumulation of dUMP. |
Interactions with Ribonucleotide Reductase and DNA Polymerase
Fluoropyrimidine metabolites also interact with other key enzymes in nucleic acid metabolism, including ribonucleotide reductase (RRM) and DNA polymerase.
Ribonucleotide Reductase (RRM): This enzyme is responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside diphosphate (B83284) counterparts, a rate-limiting step in the production of deoxynucleotides for DNA synthesis. researchgate.netnih.gov The fluoropyrimidine metabolite fluorouridine diphosphate (FUDP) is converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP). pharmgkb.orgresearchgate.net This action is a critical step that shunts the fluoropyrimidine metabolites toward pathways that affect DNA metabolism and synthesis. researchgate.net The M1 subunit of this enzyme (RRM1) has been shown to play a significant role in the DNA damage induced by 5-Fluorouracil (B62378) (5-FU). nih.gov
DNA Polymerase: The triphosphate metabolite, fluorodeoxyuridine triphosphate (FdUTP), is a substrate for DNA polymerases. nih.gov During DNA replication, DNA polymerases can mistakenly incorporate FdUTP into the growing DNA strand in place of the natural nucleotide, dTTP. nih.govnih.gov This incorporation results in fraudulent DNA, which can stall replication forks and trigger DNA damage responses. nih.gov The cell's attempt to excise the incorporated 5-FU via base excision repair can lead to DNA strand breaks, ultimately contributing to cell death. nih.govpharmgkb.org
Modulation of RNA Modifying Enzymes (e.g., tRNA Methyltransferase 2 Homolog A, Pseudouridylate Synthase)
The incorporation of the metabolite fluorouridine triphosphate (FUTP) into various RNA species can disrupt their function not only structurally but also by affecting the enzymes that modify them.
Pseudouridylate Synthases (PS): These enzymes catalyze the isomerization of uridine (B1682114) to pseudouridine (B1679824) (Ψ) in RNA, a common post-transcriptional modification. nih.gov Research has shown that 5-FU can inhibit pseudouridine synthases. nih.gov For instance, tRNA pseudouridine synthase I (PsiSI), which modifies uridine at specific positions in the anticodon loop of tRNA, forms a covalent adduct with 5-fluorouracil-containing tRNA. nih.gov This interaction effectively traps the enzyme, preventing it from carrying out its normal function and leading to the production of hypomodified, and potentially dysfunctional, tRNA. nih.gov
tRNA Methyltransferases: The methylation of tRNA is another critical modification for its stability and function. The absence of specific methylations can trigger RNA quality control pathways that lead to tRNA degradation. nih.gov Fluoropyrimidines, after being incorporated into tRNA, can enhance the degradation of tRNA that is already deficient in methylations, for example, due to the loss of tRNA methyltransferases. nih.gov This suggests that fluoropyrimidine incorporation can exacerbate the effects of hypomethylation, leading to increased cytotoxicity. nih.gov
Influence on DNA Topoisomerase 1 (Top1) Activity
Direct inhibition of DNA Topoisomerase 1 (Top1) is not considered a primary mechanism of action for fluoropyrimidine metabolites. Top1 works by creating transient single-strand breaks in DNA to relieve torsional stress during replication and transcription. nih.govyoutube.com While fluoropyrimidines cause DNA damage through nucleotide misincorporation, which can create substrates for topoisomerases, the direct inhibition of Top1 is characteristic of other classes of drugs, such as camptothecin (B557342) and its analogues (e.g., irinotecan). nih.gov In clinical practice, fluoropyrimidines like 5-FU are often used in combination with Top1 inhibitors such as irinotecan, suggesting complementary, rather than overlapping, mechanisms of action. frontiersin.org
Nucleic Acid Interaction Studies
A significant component of the cytotoxic effect of fluoropyrimidines stems from the direct incorporation of their metabolites into DNA and RNA, leading to dysfunctional macromolecules and the activation of cell death pathways. nih.govpharmgkb.org
Mechanisms of Incorporation into DNA and RNA
The anabolic pathways of fluoropyrimidines produce two key triphosphate metabolites, FUTP and FdUTP, which serve as fraudulent building blocks for nucleic acid synthesis. nih.govpharmgkb.org
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is recognized by RNA polymerases and incorporated into various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govnih.gov The presence of 5-fluorouracil in the RNA backbone can disrupt several cellular processes. nih.gov It can alter the structure and stability of RNA, interfere with post-transcriptional modifications, and impair the processing of pre-rRNA and the splicing of pre-mRNA. nih.govresearchgate.net The extent of RNA damage is often associated with the mode of drug administration, with bolus treatments favoring this mechanism. nih.govpharmgkb.org
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into the DNA strand by DNA polymerases during replication. nih.govnih.gov This event is considered a form of DNA damage. pharmgkb.org The cellular machinery recognizes the incorporated fluorouracil as an abnormal base. Base excision repair (BER) enzymes, such as uracil-DNA glycosylase (UDG), attempt to remove the 5-FU base from the DNA backbone. nih.govpharmgkb.org This repair process can lead to the creation of abasic sites and single-strand breaks. researchgate.net If these breaks accumulate, particularly in rapidly dividing cells, they can be converted into lethal double-strand breaks, ultimately triggering apoptosis. nih.govnih.gov
| Metabolite | Nucleic Acid | Consequence of Incorporation |
| FUTP | RNA (mRNA, tRNA, rRNA) | Alters RNA processing, stability, and function. nih.govresearchgate.net |
| FdUTP | DNA | Induces DNA damage, stalls replication, and triggers base excision repair, leading to strand breaks. nih.govnih.gov |
Perturbation of Nucleic Acid Structure and Dynamics by Fluoropyrimidines
Furthermore, the 2-chloromethyl group represents a potential alkylating agent. If this group remains intact during metabolic activation, it could covalently bind to nucleophilic sites on nucleic acid bases, creating adducts. Such adducts would cause significant structural distortion, interfering with the functions of DNA and RNA polymerases and potentially leading to strand breaks. However, no specific studies have been found to confirm this for 2-(Chloromethyl)-5-fluoropyrimidine.
Induction of DNA Damage and Cellular Response
Fluoropyrimidines are well-documented inducers of DNA damage. nih.gov This damage can arise from several mechanisms, including the misincorporation of fluorinated nucleotides and the inhibition of thymidylate synthase (TS), which leads to an imbalance in the deoxynucleotide pool and subsequent uracil misincorporation into DNA. nih.gov
The cellular response to such DNA damage is complex, involving the activation of DNA damage response (DDR) pathways. nih.gov Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair. nih.gov If the damage is too extensive to be repaired, the cell is directed towards apoptosis. While this is a general mechanism for fluoropyrimidines, the specific nature and extent of DNA damage that might be induced by this compound, and the ensuing cellular response, have not been specifically investigated.
Cellular and Physiological Effects of Fluoropyrimidine Compounds
Cell Cycle Arrest and Apoptosis Induction Pathways
The induction of DNA damage by fluoropyrimidines typically triggers cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases. nih.gov This arrest provides the cell with an opportunity to repair the damage before proceeding with division. For instance, 5-FU has been shown to cause G1 and G2 arrest in a dose-dependent manner in colorectal cancer cells. nih.gov
If DNA repair is unsuccessful, apoptosis is initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The p53 tumor suppressor protein plays a crucial role in this process by transactivating pro-apoptotic genes like Bax and PUMA. nih.gov Chloroquine, a compound with a chlorinated heterocyclic structure, has been shown to induce G2/M arrest and apoptosis in breast cancer cells through the modulation of various cell cycle and apoptosis-related proteins. nih.gov It is plausible that this compound could induce similar effects, but specific experimental data is lacking.
Table 1: Potential Cellular Effects of Fluoropyrimidine Compounds
| Cellular Effect | General Fluoropyrimidine Mechanism |
| Cell Cycle Arrest | Induction of DNA damage leading to activation of checkpoint kinases (ATM/ATR) and arrest at G1/S or G2/M phases. nih.gov |
| Apoptosis | Activation of intrinsic (p53-mediated) or extrinsic pathways following irreparable DNA damage. nih.gov |
This table represents generalized effects of fluoropyrimidines and is not based on specific studies of this compound.
Mechanisms of Drug Resistance Development in Biological Systems
Resistance to fluoropyrimidine chemotherapy is a significant clinical challenge and can be multifactorial. nih.govnih.gov Common mechanisms include:
Target Enzyme Alterations: Increased expression or mutation of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, can reduce drug efficacy. nih.gov
Metabolic Inactivation: Increased activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for catabolizing 5-FU, can lead to lower levels of the active drug. mdpi.com
Altered Drug Transport: Changes in the expression or function of drug influx and efflux transporters can limit the intracellular concentration of the drug.
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade, such as p53 or Bcl-2 family members, can confer resistance to drug-induced cell death. nih.gov
Enhanced DNA Repair: Increased capacity of the cell to repair drug-induced DNA damage can lead to cell survival.
While these are established mechanisms of resistance to fluoropyrimidines like 5-FU, the specific resistance profile for this compound has not been determined. The potential for this compound to act as an alkylating agent could also lead to resistance mechanisms involving glutathione-S-transferases or other detoxification pathways, but this remains speculative without direct evidence.
Computational Chemistry and Cheminformatics Studies
Molecular Docking and Ligand-Protein Interaction Analysis for Active Site Binding
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding how a ligand, like a derivative of 2-(chloromethyl)-5-fluoropyrimidine, might interact with the active site of a biological target.
In studies involving pyrimidine (B1678525) derivatives, molecular docking has been successfully used to elucidate binding modes. For instance, in the investigation of 5-trifluoromethyl-2-aminopyrimidine derivatives as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), molecular docking revealed key interactions. It was found that the 1-N and 2-NH on the pyrimidine core formed critical hydrogen bonds with the hinge region residues of both kinases. Specifically, these interactions were observed with Cys87 of CHK1 and Cys694 of FLT3. This type of detailed interaction analysis helps to explain the inhibitory activity of the compounds and provides a rational basis for designing more potent inhibitors.
Similarly, in the development of novel Schiff base-benzimidazole hybrids as VEGFR-2 inhibitors, molecular docking simulations were employed to explore the binding modes of the most active compounds. The docking studies showed that the compounds could fit well within the active site of VEGFR-2, and the predicted binding interactions correlated with their observed biological activity. These examples highlight the power of molecular docking in visualizing and understanding ligand-protein interactions at the atomic level.
Table 1: Key Molecular Docking Interactions
| Compound Class | Target Protein(s) | Key Interacting Residues | Type of Interaction | Reference |
| 5-Trifluoromethyl-2-aminopyrimidine Derivatives | FLT3, CHK1 | Cys694 (FLT3), Cys87 (CHK1) | Hydrogen Bond | |
| Schiff Base-Benzimidazole Hybrids | VEGFR-2 | Glu885, Asp1046, Phe1047 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been widely applied to various classes of compounds, including those with pyrimidine scaffolds. For example, a QSAR study on a series of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as potential anticancer agents revealed the importance of topological and electronic parameters. The study suggested that factors like electrophilic attack at a specific atom and the presence of certain substituents were favorable for activity.
In another study on thiazolidine-4-one derivatives as anti-tubercular agents, a robust QSAR model was developed. This model, which had high predictive ability, indicated that descriptors related to polarizability, electronegativity, and surface area were positively correlated with anti-tubercular activity. Such models are invaluable for prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.
Table 2: Key Descriptors in QSAR Models
| Compound Series | Biological Activity | Important Descriptors | Model Statistics (R²) | Reference |
| Thiazolidine-4-one Derivatives | Anti-tubercular | MLFER_S, GATSe2, Shal, EstateVSA 6 | 0.9092 | |
| 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides | Anticancer | Topological indices (ETSA, RTSA), Wang-Ford charges | Not Specified | |
| 2-X-5,8-Dimethoxy-1,4-Naphthoquinones | Cytotoxic | Eccentric Connectivity index (ECI), Fragment Complexity (FC), McGowan Volumes (MG) | Not Specified |
Mechanistic Computational Investigations of Reactivity and Biotransformation
Computational methods can also be used to investigate the chemical reactivity and potential metabolic fate (biotransformation) of molecules. Density Functional Theory (DFT) is a powerful quantum mechanical method often employed for this purpose.
For instance, DFT studies on fluorinated pyridine (B92270) derivatives have shown that the fluorine substitution can decrease the energy of the highest occupied molecular orbital (HOMO), making the compound less nucleophilic. This has implications for how the molecule might react in a biological system. Furthermore, computational studies can predict how a molecule might be metabolized by enzymes in the body, which is a critical aspect of drug development.
In a study on the interaction of the anticancer drug Flutamide with nucleobases, DFT calculations were used to study the thermodynamics and reactivity of the complexes. The calculations showed that the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) was reduced upon complex formation, indicating an increase in reactivity. These types of mechanistic investigations provide a deeper understanding of a molecule's intrinsic chemical properties and how they might influence its biological activity and fate.
Virtual Screening Approaches in Lead Identification and Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information about known active molecules.
Virtual screening has become a standard tool in early-stage drug discovery. For example, a combination of pharmacophore searching and molecular docking was used to screen a database for potential tankyrase (TNKS) inhibitors to combat colorectal cancer. This approach successfully identified novel compounds with inhibitory activity.
In another example, machine learning-based virtual screening was used to identify new inhibitors for the KRAS drug target. This study employed several machine learning models to screen large compound databases, followed by molecular docking and molecular dynamics simulations to validate the hits. Such multi-step virtual screening workflows are powerful strategies for identifying promising lead compounds for further development.
The process often involves filtering large compound databases using rules like Lipinski's rule of five to select for drug-like properties before performing more computationally intensive docking or simulation studies.
Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation of Synthetic Products
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized molecules like 2-(chloromethyl)-5-fluoropyrimidine. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be utilized.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. The protons of the pyrimidine (B1678525) ring and the chloromethyl group would exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. For instance, the protons on the pyrimidine ring would likely appear in the aromatic region, with their coupling constants providing information about their relative positions. The methylene (B1212753) protons of the chloromethyl group would appear as a singlet further upfield.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be influenced by the electronegativity of the attached atoms (fluorine, nitrogen, and chlorine), aiding in the assignment of the pyrimidine ring carbons and the chloromethyl carbon.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a direct and sensitive probe of the fluorine's chemical environment. The chemical shift of the fluorine atom would be characteristic of a fluoropyrimidine, and any couplings to nearby protons or carbons would further confirm the structure. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between different atoms, providing a complete structural assignment. numberanalytics.comnumberanalytics.comipb.pt
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes would include:
C-H stretching and bending vibrations from the pyrimidine ring and the chloromethyl group.
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
A strong C-F stretching vibration, which is typically found in a specific region of the IR spectrum.
A C-Cl stretching vibration from the chloromethyl group.
The presence and position of these bands provide a molecular fingerprint, confirming the presence of the key functional groups and thus supporting the proposed structure. While a specific experimental spectrum for the title compound is not provided, the FT-IR spectrum of the related compound 2-chloro-5-fluoropyrimidine (B20137) is available and shows characteristic absorptions for the fluorinated pyrimidine core. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).
Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 146.0047 Da. uni.lu The fragmentation pattern observed in the mass spectrum would be expected to show losses of key fragments, such as the chlorine atom, the chloromethyl group, or hydrogen cyanide from the pyrimidine ring, further corroborating the structure. sapub.orgmiamioh.edu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z |
| [M+H]⁺ | 147.01198 |
| [M+Na]⁺ | 168.99392 |
| [M-H]⁻ | 144.99742 |
| [M+NH₄]⁺ | 164.03852 |
| [M+K]⁺ | 184.96786 |
| [M+H-H₂O]⁺ | 129.00196 |
| [M+HCOO]⁻ | 191.00290 |
| [M+CH₃COO]⁻ | 205.01855 |
| [M+Na-2H]⁻ | 166.97937 |
| [M]⁺ | 146.00415 |
| [M]⁻ | 146.00525 |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, and for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of pharmaceutical intermediates and other organic compounds. nih.govrjptonline.org A typical reversed-phase HPLC method for this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. rug.nl The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific conditions serves as an identifying characteristic.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. chromatographyonline.comnih.gov An LC-MS method for this compound would not only provide information on its purity but also allow for the identification of any impurities by their mass-to-charge ratio. This is particularly useful for characterizing unknown byproducts in a reaction mixture. The chromatographic conditions would be similar to those used in HPLC, with the eluent from the column being introduced directly into the mass spectrometer. shimadzu.comnih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically <2 µm) and higher pressures than conventional HPLC. nih.gov This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method for this compound would offer a high-throughput approach for purity analysis, which is particularly valuable in a research and development setting where rapid feedback on reaction progress is required. The principles of separation are the same as in HPLC, but the instrumentation is optimized for the higher pressures and smaller particle sizes. researchgate.net
Table 2: Representative Chromatographic Conditions for Analysis of Pyrimidine Derivatives
| Parameter | HPLC rug.nl | LC-MS/MS eurl-pesticides.eu | UPLC nih.gov |
| Column | Atlantis dC18 (4.6 x 250 mm, 5 µm) | Reversed-phase column | UPLC column |
| Mobile Phase | Water/Organic Solvent Gradient | Acetonitrile/Water with buffer | Acetonitrile/Water with buffer |
| Flow Rate | 1.0 mL/min | Typically 0.2-0.6 mL/min | Typically 0.4-0.8 mL/min |
| Detection | UV | MS/MS (MRM mode) | UV |
| Injection Volume | 50 µL | 1 µL | Typically 1-5 µL |
| Run Time | ~22 min | < 15 min | < 12 min |
Advanced Analytical Approaches for Mechanistic and Biochemical Studies
Beyond routine characterization, advanced analytical techniques can be employed to investigate the reactivity and potential biochemical interactions of this compound.
The reactivity of the chloromethyl group is of particular interest, as it is a common site for nucleophilic substitution reactions. Kinetic studies using in-line or on-line analytical techniques such as UV/Vis or NMR spectroscopy can provide valuable insights into the reaction mechanisms. nih.gov By monitoring the disappearance of the starting material and the appearance of the product over time, reaction rates and orders can be determined, shedding light on the transition state and the factors that influence the reaction's outcome.
For a fluorinated compound like this compound, advanced NMR techniques can be particularly informative. numberanalytics.com Novel ¹⁹F NMR methodologies have been developed that allow for the structural elucidation of fluorinated molecules even in complex mixtures, which could be applied to monitor the transformation of this compound in a reaction or a biological system without the need for prior separation. rsc.org Furthermore, specialized NMR experiments can be used to study non-covalent interactions, which is crucial for understanding how this molecule might bind to a biological target. acs.org
In the context of biochemical studies, should this compound be investigated as a potential therapeutic agent, its interaction with biological macromolecules such as proteins or nucleic acids would be a key area of research. Techniques like isothermal titration calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of such interactions. High-resolution mass spectrometry can be used to identify and characterize any covalent adducts that may form between the compound and a biological target, providing direct evidence of its mechanism of action at a molecular level.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-5-fluoropyrimidine, and how can reaction yields be improved?
- The compound is synthesized via chlorination of precursors like (3-(5-fluoropyrimidin-2-yl)phenyl)methanol using thionyl chloride (SOCl₂), yielding ~68% under controlled conditions . Key variables include temperature (maintained at 0–5°C to avoid side reactions) and stoichiometric ratios of SOCl₂. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product .
Q. How is the molecular structure of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine were analyzed at 293 K, revealing bond lengths (C–Cl: 1.73 Å, C–F: 1.34 Å) and dihedral angles to confirm stereochemistry . NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) complement structural validation .
Q. What safety protocols are essential when handling this compound in the lab?
- The compound is a halogenated pyrimidine with potential toxicity. Use fume hoods, nitrile gloves, and PPE. Waste must be segregated and treated by certified agencies to prevent environmental release of chlorinated byproducts . Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal the electrophilic character of the chloromethyl group (partial charge: +0.42) and fluorine’s electron-withdrawing effects, which enhance reactivity at the C2 position. Fukui indices identify nucleophilic attack sites, aiding in regioselectivity predictions .
Q. What strategies resolve contradictions between experimental and computational data in mechanistic studies?
- Discrepancies (e.g., reaction pathways predicted computationally but not observed experimentally) require multi-technique validation. For example, kinetic isotope effects (KIE) and isotopic labeling can distinguish between SN1/SN2 mechanisms. Cross-referencing with crystallographic data (e.g., bond angles from SC-XRD) refines computational models .
Q. How can derivatives of this compound be designed for antitumor activity?
- Structure-activity relationship (SAR) studies show that substituting the chloromethyl group with anilines (e.g., N-o-tolyl) enhances cytotoxicity. In vitro assays (MTT/proliferation) against cancer cell lines (e.g., HeLa) and docking studies targeting kinases (e.g., EGFR) guide derivative optimization .
Q. What analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS monitor degradation. Accelerated stability studies (40°C/75% RH for 6 months) show decomposition <2% when stored in amber vials under argon .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes side reactions |
| SOCl₂ Equivalents | 1.2 eq | Ensures complete chlorination |
| Purification Solvent | Hexane:EtOAc (3:1) | Removes unreacted precursors |
Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond Type | DFT Prediction | SC-XRD Data | Deviation |
|---|---|---|---|
| C–Cl | 1.75 | 1.73 | 0.02 |
| C–F | 1.33 | 1.34 | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
